mgc(3Me)FDA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

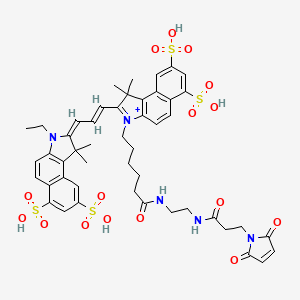

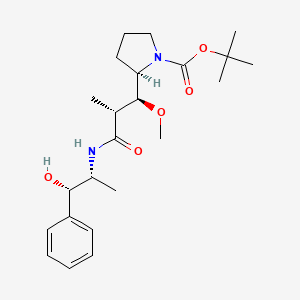

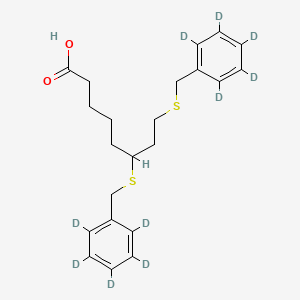

The compound mgc(3Me)FDA is a fluorescent dye used for selective visualization of the Golgi apparatus in live cells. It is composed of fluorescein diacetate (FDA) modified with a cell-permeable N-myristoylated Gly-Cys dipeptide (mgc) motif, where three amide bonds in the mgc peptide chain are methylated . This compound is known for its ability to enter cells and be converted into its fluorescently active form, mgc(3Me)FL, within the cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of mgc(3Me)FDA involves the modification of fluorescein diacetate with a cell-permeable N-myristoylated Gly-Cys dipeptide motif. The process includes the following steps:

Modification of Fluorescein Diacetate (FDA): The FDA is modified to improve cell membrane permeability.

Attachment of N-myristoylated Gly-Cys Dipeptide (mgc): The mgc motif is linked to the modified FDA through a linker, and the three amide bonds in the mgc peptide chain are methylated

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the same synthetic routes and reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a Golgi apparatus-selective fluorescent probe .

Analyse Chemischer Reaktionen

Types of Reactions: mgc(3Me)FDA undergoes several types of chemical reactions, including:

Hydrolysis: Within the cells, this compound is hydrolyzed to its fluorescently active form, mgc(3Me)FL.

Localization Reactions: The compound selectively localizes to the Golgi apparatus, where it exhibits fluorescence.

Common Reagents and Conditions:

Hydrolysis Reagents: Water and cellular enzymes facilitate the hydrolysis of this compound to mgc(3Me)FL.

Localization Conditions: The compound is typically used in cell culture media, where it is added to live cells for visualization of the Golgi apparatus.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

mgc(3Me)FDA has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe for studying the Golgi apparatus and its functions

Biology: Facilitates live-cell imaging of the Golgi apparatus, allowing researchers to observe dynamic morphological changes and study the role of the Golgi apparatus in various cellular processes

Medicine: Used in research to understand the implications of Golgi apparatus dysfunction in diseases and to develop potential therapeutic interventions

Industry: Employed in the development of new fluorescent dyes and probes for various applications in biotechnology and pharmaceuticals

Wirkmechanismus

The mechanism of action of mgc(3Me)FDA involves several key steps:

Cell Entry: this compound enters the cells due to its cell-permeable mgc motif.

Hydrolysis: Once inside the cells, this compound is hydrolyzed to its fluorescently active form, mgc(3Me)FL.

Golgi Apparatus Localization: The fluorescently active mgc(3Me)FL selectively localizes to the Golgi apparatus, where it exhibits green fluorescence.

Visualization: The fluorescence allows for the visualization of the Golgi apparatus, enabling researchers to study its structure and function.

Vergleich Mit ähnlichen Verbindungen

mgc(3Me)FDA is unique in its ability to selectively visualize the Golgi apparatus with high specificity and minimal cytotoxicity. Similar compounds include:

Ceramide-FL: A conventional Golgi staining reagent that has lower selectivity and higher cytotoxicity compared to this compound.

BODIPY FL C5-Ceramide: A Golgi-specific green fluorescent dye used for single-cell visualization.

mgc(3Me)FL: The fluorescently active form of this compound, which also localizes to the Golgi apparatus.

Eigenschaften

Molekularformel |

C59H80N6O15S |

|---|---|

Molekulargewicht |

1145.4 g/mol |

IUPAC-Name |

[6'-acetyloxy-5-[[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |

InChI |

InChI=1S/C59H80N6O15S/c1-7-8-9-10-11-12-13-14-15-16-17-21-53(69)64(5)36-54(70)65(6)49(38-81)57(73)63(4)29-30-75-31-32-76-37-52(68)62-48(55(60)71)20-18-19-28-61-56(72)41-22-25-45-44(33-41)58(74)80-59(45)46-26-23-42(77-39(2)66)34-50(46)79-51-35-43(78-40(3)67)24-27-47(51)59/h22-27,33-35,48-49,81H,7-21,28-32,36-38H2,1-6H3,(H2,60,71)(H,61,72)(H,62,68)/t48-,49-/m0/s1 |

InChI-Schlüssel |

NXVIWVAUVBGRLR-GTMCEHENSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O)C(=O)N |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)

![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)

![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)

![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)